molecular formula C7H14OS B2931938 3-(2-Methylsulfanylethyl)cyclobutan-1-ol CAS No. 2354817-94-8

3-(2-Methylsulfanylethyl)cyclobutan-1-ol

Cat. No.: B2931938
CAS No.: 2354817-94-8
M. Wt: 146.25
InChI Key: JLZMCHHDYBXMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylsulfanylethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C7H14OS It is characterized by a cyclobutane ring substituted with a hydroxyl group and a 2-methylsulfanylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylsulfanylethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-methylsulfanylethyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:

  • Preparation of 2-methylsulfanylethyl magnesium bromide by reacting 2-methylsulfanylethyl bromide with magnesium in anhydrous ether.
  • Addition of the Grignard reagent to cyclobutanone, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylsulfanylethyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Methylsulfanylethyl)cyclobutanone.

    Reduction: Formation of 3-(2-Methylsulfanylethyl)cyclobutane.

    Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.

Scientific Research Applications

3-(2-Methylsulfanylethyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylsulfanylethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the methylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylsulfonylethyl)cyclobutan-1-ol
  • 3-(2-Ethylsulfanylethyl)cyclobutan-1-ol
  • 3-(2-Propylsulfanylethyl)cyclobutan-1-ol

Uniqueness

3-(2-Methylsulfanylethyl)cyclobutan-1-ol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-methylsulfanylethyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-9-3-2-6-4-7(8)5-6/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZMCHHDYBXMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1CC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.